

spectroscopic comparison of 4-but-3-ynylphenol and its derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-But-3-ynylphenol**

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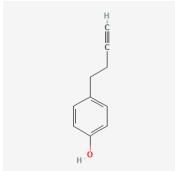
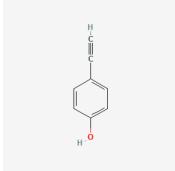
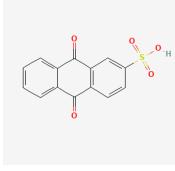
A Spectroscopic Comparison of 4-but-3-ynylphenol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **4-but-3-ynylphenol** and its structurally related analogs, 4-ethynylphenol and 4-ethylphenol. Due to the limited availability of experimental data for **4-but-3-ynylphenol**, this comparison utilizes its predicted mass spectrometry data alongside experimental data for the selected analogs. This guide is intended to serve as a valuable resource for the identification and characterization of novel phenol derivatives in drug discovery and development.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **4-but-3-ynylphenol** and its analogs.

Compound	Structure	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	IR (ν , cm^{-1})	Mass Spec (m/z)
4-but-3-ynylphenol		Data not available	Data not available	Data not available	$[\text{M}+\text{H}]^+$: 147.0805 (Predicted)
4-Ethynylphenol I		7.38 (d, 2H), 6.78 (d, 2H), 5.20 (s, 1H), 3.04 (s, 1H)	155.5, 133.0, 115.8, 115.0, 83.5, 77.0	3300 (O-H), 3280 ($\equiv\text{C}-\text{H}$), 2100 (C≡C), 1610, 1510 (C=C)	M^+ : 118.04
4-Ethylphenol		7.05 (d, 2H), 6.75 (d, 2H), 4.75 (s, 1H), 2.55 (q, 2H), 1.18 (t, 3H)	153.8, 137.5, 128.8, 115.2, 28.5, 16.2	3350 (O-H), 2960 (C-H), 1615, 1515 (C=C)	M^+ : 122.07

Note: Experimental data for **4-but-3-ynylphenol** is not readily available in public databases. The mass spectrometry data provided is based on computational predictions. The data for 4-ethynylphenol and 4-ethylphenol is compiled from various spectroscopic databases and literature sources.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H nuclei.

- Data Processing: The raw data is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied, and the chemical shifts (δ) are referenced to the internal standard.

Infrared (IR) Spectroscopy

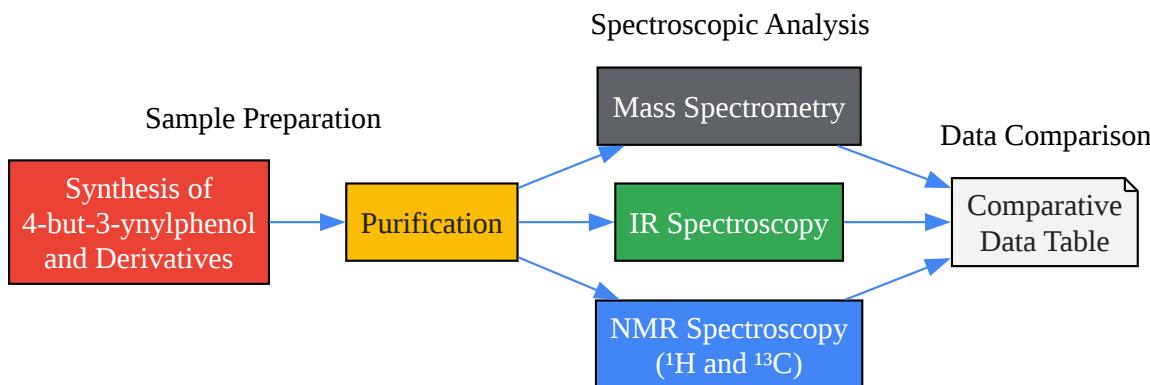
- Sample Preparation: For solid samples, a small amount of the analyte is ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of radiation is measured as a function of wavenumber (cm^{-1}).
- Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: The sample molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic comparison of phenolic compounds.



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Caption: General workflow for spectroscopic analysis and comparison.

- To cite this document: BenchChem. [spectroscopic comparison of 4-but-3-ynylphenol and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2799781#spectroscopic-comparison-of-4-but-3-ynylphenol-and-its-derivatives\]](https://www.benchchem.com/product/b2799781#spectroscopic-comparison-of-4-but-3-ynylphenol-and-its-derivatives)

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